An In-depth Technical Guide to 4-(Methylthio)butanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Methylthio)butanol: Properties, Synthesis, and Applications
Introduction
4-(Methylthio)butanol, with CAS number 20582-85-8, is a linear bifunctional molecule featuring a primary alcohol and a terminal thioether (sulfide) group.[1][2] While recognized for its distinct sulfury and vegetable-like aroma, which lends it to applications in the flavor industry, its true value for researchers lies in its versatile structure.[3][4] The presence of two distinct reactive centers—a nucleophilic sulfur atom and a hydroxyl group amenable to a wide array of transformations—makes 4-(methylthio)butanol a strategic building block in targeted organic synthesis.
This guide provides an in-depth exploration of the chemical and physical properties of 4-(methylthio)butanol, detailed protocols for its synthesis and analytical characterization, and a discussion of its applications, with a particular focus on its role as a precursor in the synthesis of nutraceuticals and pharmaceutical analogues.
Physicochemical and Structural Characteristics
4-(Methylthio)butanol is a colorless to pale yellow liquid under standard conditions.[4] Its structure combines a flexible four-carbon chain with a terminal methyl sulfide, imparting a moderate polarity and specific reactivity.
Structural Identifiers
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IUPAC Name : 4-(methylsulfanyl)butan-1-ol[3]
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Molecular Formula : C₅H₁₂OS[3]
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SMILES : CSCCCCO[3]
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InChIKey : JNTVUHZXIJFHAU-UHFFFAOYSA-N[5]
Quantitative Physicochemical Data
The key physical and chemical properties of 4-(methylthio)butanol are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 120.21 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 95-98 °C at 20 mmHg | [3] |
| Density | ~0.993 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | ~1.487 | [6] |
| Flash Point | 101.7 °C (215 °F) | [4] |
| Solubility | Soluble in water and fats | [3] |
| Odor Profile | Cabbage, garlic, sulfury, potato | [3][4] |
Synthesis of 4-(Methylthio)butanol
The synthesis of 4-(methylthio)butanol is most effectively achieved via a nucleophilic substitution reaction, leveraging the high nucleophilicity of the thiomethoxide anion. A common and reliable laboratory-scale approach involves the reaction of a 4-halobutanol with sodium thiomethoxide. This method is a variation of the Williamson ether synthesis, adapted for thioether formation.
Rationale for Synthetic Approach
This synthetic route is chosen for its high efficiency and selectivity. The primary halide (e.g., bromide or chloride) is an excellent substrate for an Sₙ2 reaction, minimizing the potential for elimination side reactions. Sodium thiomethoxide is a potent, commercially available nucleophile that readily displaces the halide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone accelerates the rate of this Sₙ2 reaction by solvating the sodium cation while leaving the thiomethoxide anion relatively "bare" and highly reactive.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 4-(Methylthio)butanol.
Detailed Experimental Protocol: Synthesis from 4-Bromo-1-butanol
Materials:
-
4-Bromo-1-butanol
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, condenser, addition funnel, separatory funnel, distillation apparatus
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 equivalents). Add anhydrous DMF to the flask to create a stirrable suspension.
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Addition of Substrate: Dissolve 4-bromo-1-butanol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to an addition funnel. Add the solution dropwise to the stirred suspension of sodium thiomethoxide over 30 minutes. An exotherm may be observed; maintain the reaction temperature between 25-50 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
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Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing an equal volume of cold water to quench the reaction and dissolve the DMF and sodium bromide byproduct. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash twice with water, followed by one wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield pure 4-(methylthio)butanol.[3]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-(methylthio)butanol. A combination of spectroscopic techniques provides a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Analysis:
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Sample Preparation: Prepare a solution of ~10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. The spectrum should show four distinct signals corresponding to the different proton environments.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Five distinct signals are expected.
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -SCH₃ | ~2.10 | Singlet (s) | 3H | H on C5 |
| -SCH₂- | ~2.52 | Triplet (t) | 2H | H on C4 |
| -CH₂- | ~1.60-1.75 | Multiplet (m) | 4H | H on C2, C3 |
| -CH₂OH | ~3.65 | Triplet (t) | 2H | H on C1 |
| -OH | Variable | Broad Singlet | 1H | Hydroxyl H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| -SCH₃ | ~15.5 | C5 |
| -CH₂- | ~29.5 | C3 |
| -CH₂- | ~30.5 | C2 |
| -SCH₂- | ~34.0 | C4 |
| -CH₂OH | ~62.0 | C1 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol for FTIR Analysis:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1470-1430 | Medium | C-H bend (methylene scissoring) |
| 1075-1000 | Strong | C-O stretch (primary alcohol) |
| ~700-600 | Weak-Medium | C-S stretch (thioether) |
The most characteristic feature is the broad O-H stretching band, indicative of hydrogen bonding, and the strong C-O stretch confirming the primary alcohol.[5]
Mass Spectrometry (MS)
GC-MS is the ideal technique for confirming the molecular weight and analyzing the fragmentation pattern, which serves as a molecular fingerprint.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms or equivalent). Use a temperature program starting around 50°C and ramping to 250°C to ensure good separation.
-
MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 35-200.
Expected Fragmentation Pattern:
-
Molecular Ion ([M]⁺˙): A peak at m/z 120, corresponding to the molecular weight, should be observable, though it may be of low intensity due to fragmentation.[3]
-
Alpha-Cleavage: A common fragmentation for primary alcohols is the cleavage of the C1-C2 bond, leading to the formation of a stable [CH₂OH]⁺ ion at m/z 31 .[7] This is often a prominent peak.
-
Loss of Water: Dehydration can lead to a fragment at m/z 102 ([M-18]⁺˙).[8]
-
Thioether Fragmentation: Cleavage adjacent to the sulfur atom is also characteristic. A fragment corresponding to [CH₃S=CH₂]⁺ at m/z 61 is a key indicator of the methylthio group.[3] Another significant fragment can appear at m/z 75 from the cleavage of the C3-C4 bond, resulting in [CH₃SCH₂CH₂]⁺.
Applications in Research and Development
While 4-(methylthio)butanol is used as a flavoring agent, its primary significance for the scientific community is its role as a versatile synthetic intermediate.[9]
Precursor to Methionine Analogues
The most compelling application is its structural relationship to methionine, an essential amino acid, and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (MHA).[10][11] MHA is a widely used nutritional supplement in animal feed, serving as a bioavailable source of methionine.[12]
4-(Methylthio)butanol represents a key scaffold (the C₄-S-C₁ backbone) for the synthesis of MHA and other related derivatives. Synthetic strategies can involve the selective oxidation of the primary alcohol on 4-(methylthio)butanol to the corresponding carboxylic acid to produce 4-(methylthio)butanoic acid, which can then undergo alpha-hydroxylation or amination to yield MHA or methionine, respectively. This positions 4-(methylthio)butanol as a valuable starting material for developing novel, cost-effective, and sustainable synthetic routes to these high-value compounds.
Visualizing the Synthetic Relationship
Caption: Synthetic utility of 4-(Methylthio)butanol as a precursor.
Safety and Handling
4-(Methylthio)butanol is harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
4-(Methylthio)butanol is more than a simple flavor component; it is a strategically important molecule for synthetic chemists. Its bifunctional nature, combining the reactivity of a primary alcohol and a thioether, makes it an ideal starting material for constructing more complex molecules. Its direct structural relevance to methionine and its analogues highlights its potential in the development of nutraceuticals and pharmaceuticals. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, verify, and utilize this versatile chemical building block in their research and development endeavors.
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